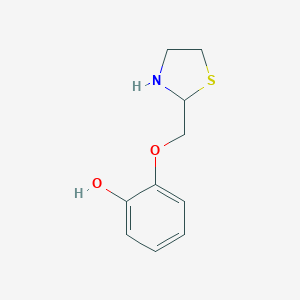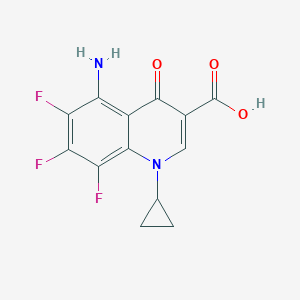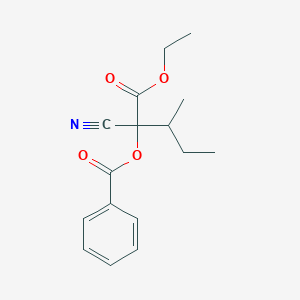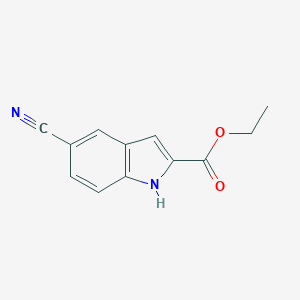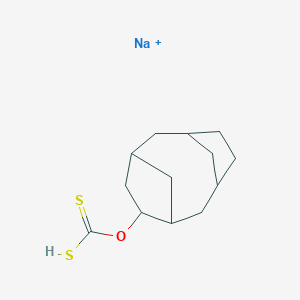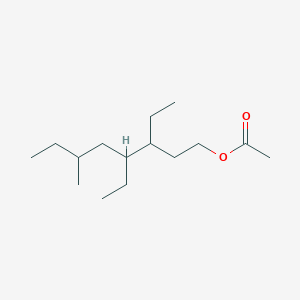
Acetic acid, C11-14-branched alkyl esters, C13-rich
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, C11-14-branched alkyl esters, C13-rich, also known as Isooctyl pelargonate, is a chemical compound that is widely used in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action, which makes it an interesting subject for further exploration.
Wirkmechanismus
The mechanism of action of Acetic acid, C11-14-branched alkyl esters, C13-rich is not well understood. However, it is believed to work by altering the physical properties of the cell membrane, which leads to changes in cell function. This compound is also thought to have antioxidant properties, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
Acetic acid, C11-14-branched alkyl esters, C13-rich has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that Acetic acid, C11-14-branched alkyl esters, C13-rich can improve wound healing and reduce skin irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Acetic acid, C11-14-branched alkyl esters, C13-rich has several advantages for lab experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous formulations. It is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
There are several future directions for research on Acetic acid, C11-14-branched alkyl esters, C13-rich. One area of interest is its potential as a drug delivery system. This compound has been shown to have good solubility in lipids, which makes it an attractive carrier for lipophilic drugs. Another area of interest is its potential as a skin penetration enhancer. This compound has been shown to improve the penetration of drugs through the skin, which could have implications for topical drug delivery. Finally, there is also interest in exploring the antioxidant properties of Acetic acid, C11-14-branched alkyl esters, C13-rich and its potential as a therapeutic agent for oxidative stress-related diseases.
Synthesemethoden
Acetic acid, C11-14-branched alkyl esters, C13-rich is synthesized through the esterification of isooctanol with pelargonic acid. This process involves the reaction of isooctanol with pelargonic acid in the presence of a catalyst, such as sulfuric acid, to produce the desired compound. The reaction is carried out under controlled conditions, and the product is purified through distillation and other purification techniques.
Wissenschaftliche Forschungsanwendungen
Acetic acid, C11-14-branched alkyl esters, C13-rich is widely used in scientific research applications, including pharmaceuticals, cosmetics, and industrial applications. This compound is used as a solvent, emulsifier, and dispersant in various formulations. It is also used as a lubricant and plasticizer in various industrial applications. In the pharmaceutical industry, Acetic acid, C11-14-branched alkyl esters, C13-rich is used as a carrier for drugs and as an ingredient in topical formulations. It is also used in cosmetics as a skin conditioning agent and emollient.
Eigenschaften
CAS-Nummer |
108419-35-8 |
|---|---|
Produktname |
Acetic acid, C11-14-branched alkyl esters, C13-rich |
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
(3,4-diethyl-6-methyloctyl) acetate |
InChI |
InChI=1S/C15H30O2/c1-6-12(4)11-15(8-3)14(7-2)9-10-17-13(5)16/h12,14-15H,6-11H2,1-5H3 |
InChI-Schlüssel |
UCXBDUCHMOVNPF-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(CC)C(CC)CCOC(=O)C |
Kanonische SMILES |
CCC(C)CC(CC)C(CC)CCOC(=O)C |
Andere CAS-Nummern |
108419-35-8 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



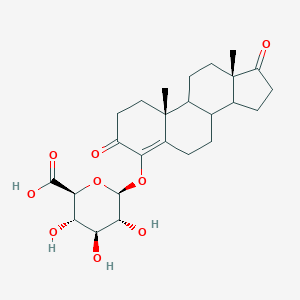
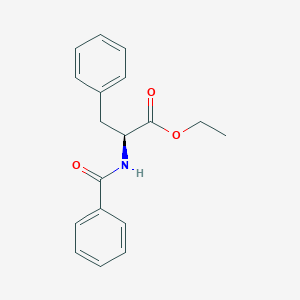
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)

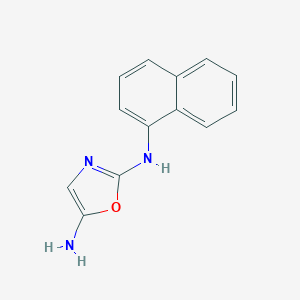


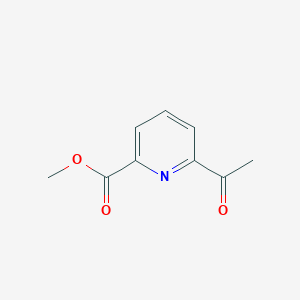
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
